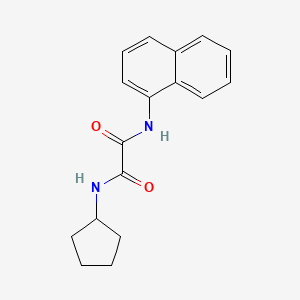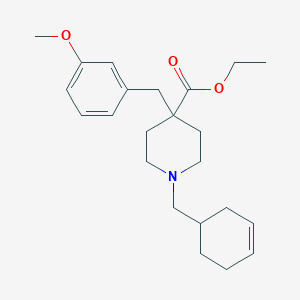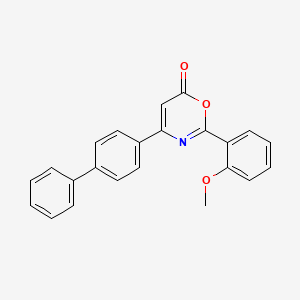
N-cyclopentyl-N'-1-naphthylethanediamide
Descripción general
Descripción
N-cyclopentyl-N'-1-naphthylethanediamide, commonly known as CPNE, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. CPNE is a member of the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been studied for their potential therapeutic effects on various diseases, including pain, inflammation, and anxiety.
Mecanismo De Acción
CPNE works by inhibiting the activity of N-cyclopentyl-N'-1-naphthylethanediamide, an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are naturally occurring molecules in the body that play a role in pain perception, inflammation, and mood regulation. By inhibiting N-cyclopentyl-N'-1-naphthylethanediamide, CPNE increases the levels of endocannabinoids in the body, leading to reduced pain and inflammation.
Biochemical and Physiological Effects
CPNE has been shown to have a number of biochemical and physiological effects. In addition to its role in pain management and inflammation, CPNE has been shown to have anxiolytic effects, which may make it a potential treatment for anxiety disorders. Additionally, CPNE has been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CPNE is its specificity for N-cyclopentyl-N'-1-naphthylethanediamide, which makes it a useful tool for studying the endocannabinoid system. Additionally, CPNE has been shown to be effective in animal models of pain and inflammation, which makes it a promising candidate for further research. However, one limitation of CPNE is its relatively low potency compared to other N-cyclopentyl-N'-1-naphthylethanediamide inhibitors, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on CPNE. One area of research could be the development of more potent N-cyclopentyl-N'-1-naphthylethanediamide inhibitors based on the structure of CPNE. Additionally, further studies could be conducted to explore the potential therapeutic effects of CPNE on other diseases, such as anxiety disorders and neurodegenerative diseases. Finally, studies could be conducted to investigate the long-term safety and efficacy of CPNE in humans.
Aplicaciones Científicas De Investigación
CPNE has been extensively studied for its potential therapeutic effects on various diseases. One of the major areas of research has been its role in pain management. Studies have shown that CPNE can effectively reduce pain in animal models of neuropathic pain and inflammatory pain. Additionally, CPNE has been shown to have anti-inflammatory effects, which may make it a potential treatment for inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
N-cyclopentyl-N'-naphthalen-1-yloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-16(18-13-8-2-3-9-13)17(21)19-15-11-5-7-12-6-1-4-10-14(12)15/h1,4-7,10-11,13H,2-3,8-9H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAIVAKDJGGKLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N'-naphthalen-1-yloxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B4775585.png)

![tert-butyl 4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4775595.png)
![N-(4-bromo-2-chlorophenyl)-2-[(4-butylphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4775598.png)
![4-[(4-bromophenyl)sulfonyl]-2-(2-chlorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine](/img/structure/B4775619.png)
![N-(2-{[2-(dimethylamino)ethyl]amino}-2-oxoethyl)cyclohexanecarboxamide](/img/structure/B4775627.png)
![N-(1-isopropyl-4-piperidinyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4775648.png)
![methyl 5-(aminocarbonyl)-2-[(3-chloropropanoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4775665.png)
![N-cyclopentyl-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4775675.png)
![5-(2-isopropoxybenzylidene)-2-[4-(1-naphthyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4775690.png)
![1-[(2-chloro-5-methylphenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4775692.png)

